molecular formula C8H3Cl4NO B6308602 3-Chloro-6-(trichloromethyl)phenyl isocyanate, 97% CAS No. 67192-03-4

3-Chloro-6-(trichloromethyl)phenyl isocyanate, 97%

Cat. No. B6308602
CAS RN: 67192-03-4
M. Wt: 270.9 g/mol
InChI Key: LQTBHQHOSRWUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-(trichloromethyl)phenyl isocyanate, or 3-C6T, is a chemical compound used in a variety of scientific applications. It is an organic compound with the molecular formula C7H3Cl6N and a molecular weight of 264.9 g/mol. 3-C6T is a colorless liquid that is soluble in both organic and aqueous solvents. It has a wide range of uses in a variety of scientific research applications, including synthesis, biochemistry, and drug development.

Scientific Research Applications

3-C6T has several applications in scientific research. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the production of polyurethanes and other polymeric materials. Additionally, 3-C6T can be used as a reagent in the synthesis of heterocyclic compounds.

Mechanism of Action

3-C6T works by forming a covalent bond with the substrate molecule. This bond is formed through a nucleophilic attack, where the chlorine atom of 3-C6T acts as a nucleophile and attacks the substrate molecule. The resulting covalent bond is highly stable and helps to stabilize the substrate molecule.
Biochemical and Physiological Effects
3-C6T has been found to have several biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammation-causing prostaglandins. Additionally, 3-C6T has been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are also involved in the inflammatory process.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-C6T in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is highly stable and can be stored for long periods of time without degrading. One of the major limitations of using 3-C6T is that it is a highly toxic compound and should be handled with care.

Future Directions

There are several potential future directions for the use of 3-C6T in scientific research. One potential application is in the development of new drug therapies for inflammatory diseases, such as arthritis and asthma. Additionally, 3-C6T could be used in the development of new polymeric materials for use in various industries. Finally, 3-C6T could be used as a reagent in the synthesis of novel organic compounds for use in pharmaceuticals, agrochemicals, and other industries.

Synthesis Methods

3-C6T can be synthesized through a two-step reaction. The first step involves the reaction of 3-chloro-6-methylphenol with phosphorus oxychloride to form 3-chloro-6-methylphenyl isocyanate. The second step is the reaction of 3-chloro-6-methylphenyl isocyanate with trichloromethyl chloride to form 3-C6T.

properties

IUPAC Name

4-chloro-2-isocyanato-1-(trichloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl4NO/c9-5-1-2-6(8(10,11)12)7(3-5)13-4-14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTBHQHOSRWUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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